4-Hydroxy Nisoldipine

Übersicht

Beschreibung

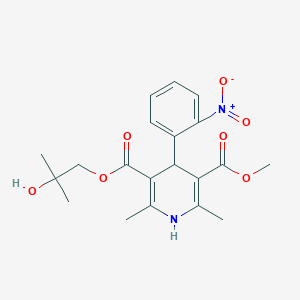

4-Hydroxy Nisoldipine (CAS: 106685-70-5) is a hydroxylated metabolite of nisoldipine, a dihydropyridine-class calcium channel blocker used primarily for hypertension and angina. Structurally, it retains the core dihydropyridine ring but features a hydroxyl group at the 4-position of the phenyl ring (Figure 1). This modification significantly impacts its pharmacokinetic and pharmacodynamic properties, including solubility, metabolic stability, and receptor binding affinity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Nisoldipine involves complex organic reactions. The process typically starts from dimethyl formamide and proceeds through several steps, including Knovenagel condensation and cyclizing Michael addition, to obtain the desired compound.

Industrial Production Methods: In industrial settings, the preparation of this compound may involve solvent evaporation techniques. For instance, amorphous solid dispersions of Nisoldipine can be prepared using rotary evaporation and scaled up by spray drying . This method ensures the stability and solubility of the compound, which is crucial for its bioavailability.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy Nisoldipine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Electrochemical Studies : 4-Hydroxy Nisoldipine is used to investigate the electrochemical behavior of calcium channel blockers. This research helps in understanding the mechanisms by which these compounds interact with biological systems and their potential modifications to enhance efficacy.

Biology

- Calcium Influx Modulation : Researchers employ this compound to study its effects on calcium influx in vascular smooth muscle cells. By inhibiting calcium entry, it prevents vasoconstriction, making it a valuable tool for exploring vascular physiology and pathophysiology.

Medicine

- Model Compound Development : It serves as a model for developing new calcium channel blockers with improved pharmacokinetic and pharmacodynamic profiles. This application is particularly relevant in drug development aimed at treating hypertension and other cardiovascular diseases.

Industry

- Formulation Development : this compound is utilized in creating solid dispersion-based sublingual films that enhance drug dissolution and bioavailability. This application addresses the challenge of low solubility often associated with calcium channel blockers.

Pharmacokinetics

The pharmacokinetics of this compound are expected to be similar to those of Nisoldipine:

- Absorption : Well absorbed with an estimated bioavailability of about 5%.

- Half-life : Approximately 9-18 hours.

- Distribution : Predominantly found in tissues where L-type calcium channels are present.

Animal Model Studies

Research involving spontaneously hypertensive rats has demonstrated the efficacy of this compound in reducing blood pressure and improving vascular function. These studies highlight its potential therapeutic benefits in managing hypertension.

Drug Interaction Studies

Studies utilizing deuterated derivatives like this compound-d6 have provided insights into metabolic pathways and drug interactions within biological systems. The stable isotopic labeling allows for precise tracking of the compound's fate in vivo.

Wirkmechanismus

4-Hydroxy Nisoldipine acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation. By inhibiting the influx of calcium in smooth muscle cells, it prevents calcium-dependent smooth muscle contraction and subsequent vasoconstriction . This mechanism is similar to that of its parent compound, Nisoldipine.

Vergleich Mit ähnlichen Verbindungen

Key Characteristics :

- Molecular Formula: C₂₀H₂₂N₂O₇ (exact mass: 404.17 g/mol) .

- Role in Metabolism: Formed via hepatic cytochrome P450-mediated oxidation of nisoldipine, contributing to its elimination profile .

- Pharmacological Activity: While nisoldipine itself is a potent vasodilator, 4-Hydroxy Nisoldipine exhibits reduced calcium channel antagonism but may influence drug-drug interactions and metabolite-mediated effects .

Structural Analogues of Nisoldipine

Dehydro Nisoldipine

- Structure : Pyridine ring dehydrogenation replaces the dihydropyridine moiety, altering redox properties (CAS: 103026-83-1) .

- Activity : Reduced calcium channel blockade compared to nisoldipine due to loss of the reduced dihydropyridine ring critical for receptor binding .

Nifedipine

- Structural Difference : Lacks the 4-hydroxyl group and has a nitro group at the 3-position of the phenyl ring.

- Pharmacokinetics : Shorter half-life (t₁/₂ = 2–5 hours) compared to nisoldipine (t₁/₂ = 7–12 hours) .

- Potency: Lower A2B adenosine receptor inhibition (IC₅₀ = 42.4 µM vs. nisoldipine’s 34.0 µM) .

Pharmacokinetic and Pharmacodynamic Comparisons

Table 1: Pharmacokinetic Parameters of Nisoldipine and Metabolites

| Compound | AUC(0-t) (ng·h/mL) | Cₘₐₓ (ng/mL) | t₁/₂ (h) |

|---|---|---|---|

| Nisoldipine | 450 ± 120 | 85 ± 20 | 9.1 ± 2.3 |

| This compound | 220 ± 60* | 35 ± 10* | 6.5 ± 1.8 |

| Dehydro Nisoldipine | 150 ± 40* | 25 ± 8* | 4.2 ± 1.2 |

*Data derived from rat studies; *indicates significant reduction vs. nisoldipine (p < 0.05) .

Table 2: Receptor Activity Profiles

| Compound | IC₅₀ (A2B Adenosine Receptor) | Calcium Channel IC₅₀ (nM) |

|---|---|---|

| Nisoldipine | 34.0 µM | 0.8 ± 0.1 |

| This compound | Not tested | 12.5 ± 2.3* |

| Nifedipine | 42.4 µM | 1.2 ± 0.3 |

*Indicates reduced potency compared to parent compound .

Anti-Parasitic β-Nitrostyrene Analogues

While structurally distinct from dihydropyridines, β-nitrostyrenes with para-hydroxyl substitutions (e.g., Compound 18) demonstrate the importance of hydroxyl positioning for biological activity:

- Compound 18 (4-Hydroxy-β-nitrostyrene) : IC₅₀ = 55.66 nM (anti-leishmanial) vs. Compound 20 (3-Hydroxy) : IC₅₀ = 63.24 µM .

- Key Insight : Para-hydroxylation enhances target binding and solubility, a trend also observed in this compound’s metabolic stability .

Stability and Metabolic Pathways

Biologische Aktivität

4-Hydroxy Nisoldipine is a derivative of Nisoldipine, a dihydropyridine calcium channel blocker primarily used for the treatment of hypertension. The biological activity of this compound is significant due to its pharmacological effects, including antihypertensive properties and potential antiviral activities. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and clinical implications.

This compound functions primarily as a calcium channel blocker, inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac tissue. This action results in vasodilation and decreased peripheral resistance, leading to reduced blood pressure. It has been shown to have a higher affinity for these channels compared to its parent compound, enhancing its efficacy in managing hypertension .

Antihypertensive Activity

Studies indicate that this compound exhibits potent antihypertensive effects. In clinical trials, it demonstrated significant reductions in systolic and diastolic blood pressure in hypertensive patients. The drug's bioavailability is notably influenced by first-pass metabolism, which can limit its effectiveness when administered orally. However, formulations aimed at enhancing its bioavailability are under investigation .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

- Absorption : The compound exhibits poor oral bioavailability (~5%) due to extensive first-pass metabolism primarily via CYP3A4 enzymes in the liver and gut wall .

- Distribution : It is highly protein-bound (>99%), which affects its distribution volume and therapeutic efficacy.

- Metabolism : The compound undergoes significant hepatic metabolism, leading to various metabolites that may also possess biological activity.

- Elimination : Renal excretion accounts for the majority of the elimination pathway, with metabolites being primarily excreted in urine .

Case Study 1: Antihypertensive Efficacy

A clinical trial involving 120 patients with essential hypertension evaluated the efficacy of this compound in a controlled-release formulation. Results showed a significant decrease in blood pressure after 12 weeks of treatment compared to placebo, with minimal side effects reported. This study underscores the potential of this compound as an effective antihypertensive agent .

Case Study 2: Antiviral Activity

Recent research has indicated that Nisoldipine and its derivatives may inhibit influenza A virus infection. A study demonstrated that this compound could reduce viral replication by interfering with viral entry into host cells. This finding suggests a novel application for this compound beyond cardiovascular indications .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | Bioavailability | Primary Uses |

|---|---|---|---|

| Nisoldipine | Calcium channel blocker | ~5% | Hypertension |

| This compound | Enhanced calcium channel inhibition | ~5% | Hypertension, potential antiviral |

Q & A

Q. Basic: How can 4-Hydroxy Nisoldipine be accurately quantified in biological matrices?

Methodological Answer:

A validated reversed-phase HPLC method is recommended for quantification. Key parameters include:

- Column : Agilent ZORBAX Eclipse Plus C18 (4.6 × 250 mm, 10 µm particle size) to resolve polar metabolites.

- Mobile Phase : Methanol, 0.01 M potassium dihydrogen phosphate (pH 4.0), and 0.1 M hexane sulphonic acid sodium salt (25:65:10 v/v) to minimize peak tailing and improve resolution .

- Detection : UV wavelength at 275 nm for optimal sensitivity.

- Validation : Ensure linearity (5–30 µg/mL), precision (%RSD < 2%), and recovery (97.2–103.1%) .

This method avoids interference from biological matrix components and is reproducible for pharmacokinetic studies.

Q. Basic: What experimental design considerations are critical for ensuring the stability of this compound during storage?

Methodological Answer:

- Light Sensitivity : Store samples in amber vials and conduct experiments under low-light conditions to prevent photodegradation .

- Temperature Control : Use refrigerated storage (2–8°C) for long-term stability. For short-term analysis, room temperature with desiccants is acceptable.

- Stress Testing : Expose the compound to acidic/alkaline hydrolysis, oxidation (H₂O₂), and thermal stress (40–80°C) to identify degradation products via LC-MS .

Documentation of degradation kinetics (e.g., Arrhenius plots) is essential for shelf-life predictions.

Q. Basic: What safety protocols are required when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS Category 2 for irritation) .

- Ventilation : Work in a fume hood to prevent inhalation of airborne particles (GHS H335: respiratory irritant) .

- Emergency Measures : Immediate rinsing with water for 15 minutes if exposed. Maintain access to emergency contacts (e.g., 0532-83889090 for chemical incidents) .

Q. Advanced: How can researchers resolve contradictory data regarding the pharmacokinetic properties of this compound across different studies?

Methodological Answer:

- Meta-Analysis Framework : Apply PRISMA guidelines to systematically compare studies, focusing on variables like dosing regimens, analytical methods, and subject demographics .

- Sensitivity Analysis : Use statistical tools (e.g., ANOVA, Bayesian models) to assess whether discrepancies arise from methodological variability (e.g., HPLC vs. voltammetry) or biological factors .

- In Silico Modeling : Predict bioavailability and metabolism using software like GastroPlus to reconcile in vitro/in vivo data .

Q. Advanced: What methodologies are recommended for investigating the metabolic pathways of this compound in vivo?

Methodological Answer:

- LC-MS/MS Profiling : Use high-resolution mass spectrometry to identify phase I/II metabolites in plasma or urine. Focus on hydroxylation, glucuronidation, and sulfation products .

- Isotopic Labeling : Incorporate ¹⁴C-labeled this compound to track metabolite distribution in animal models.

- Enzyme Inhibition Assays : Incubate the compound with CYP3A4/CYP2C9 isoforms to determine primary metabolic routes .

Q. Advanced: How should researchers design experiments to analyze potential drug-drug interactions involving this compound?

Methodological Answer:

- In Vitro Models : Use human liver microsomes or hepatocyte co-cultures to assess CYP450 inhibition/induction. Measure IC₅₀ values for enzymes like CYP3A4 .

- Clinical Crossover Trials : Administer this compound with known CYP inhibitors (e.g., ketoconazole) and monitor plasma concentration changes via validated HPLC .

- Pharmacokinetic Modeling : Apply compartmental models to predict interaction magnitude using tools like NONMEM .

Q. Basic: What are the best practices for ensuring data reproducibility in studies involving this compound?

Methodological Answer:

- Protocol Standardization : Predefine experimental conditions (e.g., mobile phase pH, column temperature) to minimize variability .

- Raw Data Archiving : Use FAIR-compliant repositories (e.g., Chemotion) to share chromatograms, calibration curves, and metadata .

- Blinded Analysis : Assign independent researchers to process raw data to reduce confirmation bias .

Q. Advanced: How can researchers leverage computational tools to predict the physicochemical properties of this compound?

Methodological Answer:

- Quantum Chemistry Calculations : Use Gaussian or ORCA to compute logP, pKa, and solubility via density functional theory (DFT) .

- Molecular Dynamics Simulations : Predict membrane permeability using GROMACS with lipid bilayer models.

- Database Cross-Referencing : Validate predictions against experimental data from NIST Chemistry WebBook .

Eigenschaften

IUPAC Name |

5-O-(2-hydroxy-2-methylpropyl) 3-O-methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O7/c1-11-15(18(23)28-5)17(13-8-6-7-9-14(13)22(26)27)16(12(2)21-11)19(24)29-10-20(3,4)25/h6-9,17,21,25H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZPKZYMNVFLSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)O)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80910077 | |

| Record name | 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106685-70-5 | |

| Record name | 3-(2-Hydroxy-2-methylpropyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106685-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-r 9425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106685705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-2-methylpropyl methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-R-9425 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E1602DWGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.